1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
CAS No.:
Cat. No.: VC14967481
Molecular Formula: C23H23Cl2N3O2
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23Cl2N3O2 |
|---|---|
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C23H23Cl2N3O2/c1-15-20(22(27-26-15)16-2-6-18(24)7-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-8-19(25)9-5-17/h2-9,30H,10-14H2,1H3,(H,26,27) |
| Standard InChI Key | QTYNRHKWOHVSLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Synthesis Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine and pyrazole precursors. These are then coupled using appropriate reagents to form the final product. Common methods include:
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Step 1: Preparation of 4-(4-chlorophenyl)piperidine.
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Step 2: Synthesis of 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl moiety.
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Step 3: Coupling reaction to form the ethanone linker.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Chlorophenyl compound, piperidine precursor | Basic conditions, reflux |
| 2 | Chlorophenyl compound, pyrazole precursor | Acidic conditions, heating |
| 3 | Piperidine derivative, pyrazole derivative | Coupling reagents (e.g., carbodiimide), room temperature |
Biological Activity
While specific biological activities of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone are not well-documented, compounds with similar structures often exhibit potential as analgesics or anti-inflammatory agents. The presence of chlorophenyl groups may enhance interaction with biological targets, influencing its therapeutic profile.
| Potential Activity | Mechanism |
|---|---|
| Analgesic | Interaction with opioid receptors or modulation of pain pathways |
| Anti-inflammatory | Inhibition of inflammatory mediators or pathways |
Research Findings and Future Directions
Research on this compound is limited, and detailed studies are needed to fully understand its pharmacological properties and potential applications. Future studies should focus on:
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In Vitro and In Vivo Assays: To assess efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound for better therapeutic outcomes.
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Toxicity and Pharmacokinetic Studies: To evaluate its suitability for clinical use.
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